synthesis of 1,4,5,6-tetrahydropyrimidin-2-amine and its derivatives
synthesis of 1,4,5,6-tetrahydropyrimidin-2-amine and its derivatives
An In-depth Technical Guide to the Synthesis of 1,4,5,6-Tetrahydropyrimidin-2-amine and Its Derivatives
Introduction
1,4,5,6-Tetrahydropyrimidin-2-amine, a cyclic guanidine, is a pivotal structural motif in medicinal chemistry and drug development. The inherent basicity and hydrogen bonding capabilities of the guanidine group make it a key pharmacophore in numerous biologically active compounds.[1][2] Derivatives of this scaffold have shown a wide array of pharmacological activities, including potential as antibacterial agents and selective muscarinic M1 agonists for the treatment of cognitive deficits associated with Alzheimer's disease.[3][4]
This technical guide provides a comprehensive overview of the synthetic routes to 1,4,5,6-tetrahydropyrimidin-2-amine and its derivatives. It includes detailed experimental protocols, comparative data on synthetic methodologies, and visualizations of key reaction pathways and workflows.
Core Synthetic Strategies
The synthesis of the 1,4,5,6-tetrahydropyrimidine ring system can be achieved through several strategic approaches. The most common methods involve the cyclization of a 1,3-diamine precursor with a guanylating agent or a suitable one-carbon synthon.
Condensation of 1,3-Diaminopropane with Cyanating Agents
A direct and traditional method involves the reaction of a 1,3-diamine, such as 1,3-diaminopropane, with reagents like cyanogen bromide. This approach builds the cyclic guanidine core in a straightforward manner. Microwave-assisted chemistry has been shown to accelerate this process, leading to the formation of the six-membered ring system in good yields.[1]
Guanylation of Diamines via Thiourea Intermediates
An alternative two-step approach involves the initial formation of a cyclic thiourea, followed by transformation into the desired guanidine. 1,3-diaminopropane can be cyclized with carbon disulfide or a similar reagent to form the thiourea. Subsequent guanylation, often using mercury(II) chloride to activate the thiourea, followed by reaction with an amine, yields the final product.[1]
The Biginelli Reaction and Related Multicomponent Reactions
The Biginelli reaction is a powerful one-pot, three-component synthesis that typically produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[5] While the direct products are dihydropyrimidines, this reaction is crucial for synthesizing highly functionalized tetrahydropyrimidine precursors. Subsequent selective reduction of the C5-C6 double bond can yield the tetrahydropyrimidine scaffold. The reaction condenses an aldehyde, a β-ketoester, and urea or thiourea, often under acidic catalysis.[6][7] Numerous catalysts, including Lewis acids and organocatalysts like DABCO, have been employed to improve yields and reaction conditions.[3]
Palladium-Catalyzed Cyclization Reactions
Modern synthetic methods have introduced transition-metal catalysis for the construction of cyclic guanidines. Palladium-catalyzed carboamination reactions of N-allylguanidines bearing cleavable protecting groups can afford five- and six-membered cyclic guanidines in good yields.[8] These methods offer the advantage of forming both a C-N and a C-C bond in a single transformation.[8]
Synthesis of Derivatives
The functionalization of the 1,4,5,6-tetrahydropyrimidine core is essential for modulating its pharmacological properties.
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N-Substitution: Substituents can be introduced on the exocyclic amine or the ring nitrogens. A simple procedure involves the reaction of the parent 2-amino-1,4,5,6-tetrahydropyrimidine with various isocyanates to yield N-substituted derivatives.[9]
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C5-Position Functionalization: A common strategy for introducing diversity is to start with a precursor that allows for substitution at the C5 position. For instance, esterification of a C5-carboxylic acid precursor (derived from a Biginelli-type reaction) with various alcohols is a widely used method.[10] These esters can be further converted into other functional groups, such as 1,2,4-oxadiazoles, to interact with specific biological targets.[10][11]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis from Cyanogen Bromide
This protocol is adapted from the procedure described for substituted guanidines.[1]
Objective: To synthesize a 6-membered cyclic guanidine.
Materials:
-
Alkyl diamine (e.g., 1,3-diaminopropane)
-
Cyanogen bromide
-
Ammonia in Ethanol (NH3/EtOH)
-
Propanol
Procedure:
-
To a solution of cyanogen bromide (1.2 mmol, 127 mg) in 2.5 mL of propanol, add the alkyl diamine (1.0 mmol).
-
Add NH3/EtOH to establish a basic medium.
-
Heat the reaction mixture in a microwave reactor at 120 °C for a specified time (e.g., 600 seconds for some derivatives, but up to 10 hours may be required for the unsubstituted six-membered ring).[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
Purify the product using flash chromatography to obtain the desired cyclic guanidine.
Protocol 2: Synthesis via Cyclic Thiourea and Mercury(II) Chloride
This protocol is a general procedure for the conversion of a thiourea to a guanidine.[1]
Objective: To synthesize a substituted cyclic guanidine from a cyclic thiourea.
Materials:
-
Cyclic thiourea (pre-synthesized from 1,3-diaminopropane and CS2)
-
Primary or secondary amine (1.1 equiv)
-
Triethylamine (2.2 equiv)
-
Mercury(II) chloride (1.1 equiv)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Celite
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the starting cyclic thiourea, the amine (1.1 equiv), and triethylamine (2.2 equiv) in DMF (5 ml/mmol of substrate) at room temperature.
-
Cool the mixture in an ice bath.
-
Add mercury(II) chloride (1.1 equiv) portion-wise to the cooled mixture.
-
Stir the mixture for 20 minutes in the ice bath, then allow it to warm to room temperature.
-
Monitor the reaction until completion by TLC.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the Celite cake with additional ethyl acetate.
-
Wash the filtrate with water, then with brine.
-
Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Protocol 3: Biginelli Reaction for Tetrahydropyrimidine Precursors
This is a general procedure for synthesizing dihydropyrimidinone scaffolds, which can be precursors to tetrahydropyrimidines.[3]
Objective: To synthesize a 5-ethoxycarbonyl-4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (25 mL)
-
Concentrated HCl (0.5 mL) or DABCO catalyst
Procedure:
-
In a round-bottom flask, mix the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in 25 mL of ethanol.
-
Add the catalyst (e.g., 0.5 mL of concentrated HCl).
-
Reflux the mixture with stirring for 4-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Data Presentation
Table 1: Comparison of Synthetic Methods for Cyclic Guanidines
| Method | Key Reagents | Catalyst/Conditions | Ring Size | Typical Yields | Reference |
| Microwave-Assisted | Diamine, Cyanogen Bromide | Microwave, 120°C | 6-membered | 60% | [1] |
| Thiourea Conversion | Cyclic Thiourea, Amine | HgCl₂, Et₃N, DMF | 5- to 7-membered | Good | [1] |
| Pd-Catalyzed Carboamination | N-allylguanidine, Aryl triflate | Pd(OAc)₂, P(t-Bu)₃ | 5- & 6-membered | Good | [8] |
| Cascade [3+2] Cycloaddition | Organo-cyanamide, α-haloamide | CsF/18-crown-6 | 5-membered | Up to 99% | [12][13] |
| Hydrogen Atom Transfer | Alkenyl guanidine | Co(salen), PhSiH₃ | 5- to 7-membered | Up to 90% | [2] |
Table 2: Selected 1,4,5,6-Tetrahydropyrimidine Derivatives and Their Biological Activity
| Compound ID | Structure (Core) | R-Group | Biological Target | Activity | Reference |
| 1b | 2-Amino-THP | 5-COOEt | Muscarinic M1 Receptor | Agonist, functional selectivity vs M3 | [10][11] |
| 1f | 2-Amino-THP | 5-COOCH₂C≡CH | Muscarinic M1 Receptor | Agonist, high efficacy | [10][11] |
| 2b | 2-Amino-THP | 5-(3-ethyl-1,2,4-oxadiazol-5-yl) | Muscarinic M1 Receptor | Agonist, functional selectivity vs M3 | [10][11] |
| 7b | 2-Amino-THP | 5-COOCH₂C≡CH | Muscarinic M1 Receptor | Agonist, marked functional selectivity | [11] |
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis of tetrahydropyrimidine derivatives.
Synthetic Pathway via 1,3-Diamine Condensation
Caption: Key pathways for synthesizing the cyclic guanidine core.
Muscarinic M1 Receptor Signaling (Simplified)
References
- 1. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. the-synthesis-of-n-substituted-2-amino-1-4-5-6-tetrahydropyrimidines-from-isocyanates - Ask this paper | Bohrium [bohrium.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. utoledo.edu [utoledo.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides [organic-chemistry.org]
